N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide
Description
This compound, with the systematic name N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide (CAS: 620555-25-1), is a benzamide derivative featuring a tetrahydrothiophen-1,1-dioxide moiety and a 3-methylthiophen-2-ylmethyl substituent. Its molecular formula is C₁₈H₁₈FNO₃S, and it has a molar mass of 347.4 g/mol . The structure combines a fluorinated benzamide core with two sulfur-containing heterocycles, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S2/c1-12-6-8-23-16(12)10-19(13-7-9-24(21,22)11-13)17(20)14-4-2-3-5-15(14)18/h2-6,8,13H,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXAAZCMYOOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine atom and the thienyl groups requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: The benzamide core can be nitrated and then reduced to introduce the amino group.
Thienyl Group Introduction: The thienyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the thienyl groups.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can result in various substituted benzamides.
Scientific Research Applications
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide (CAS Number: 847241-06-9) has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and as a potential therapeutic agent, supported by relevant data and case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. The presence of the thiophene ring and fluorine atom may enhance its biological activity and selectivity towards cancer cells.
Case Study: Anti-Cancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related benzamide derivatives demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting that this compound could be evaluated for similar effects.
Materials Science
The incorporation of fluorinated compounds in materials science has been linked to improved thermal stability and chemical resistance. The unique properties of this compound could be harnessed to develop advanced materials.
Case Study: Polymer Composites
In a recent study, fluorinated benzamides were integrated into polymer matrices to enhance their mechanical properties and thermal resistance. The findings indicated that such modifications led to improved performance in harsh environmental conditions.
Agricultural Chemistry
Fluorinated compounds are increasingly being explored for their potential as agrochemicals due to their enhanced bioactivity and lower toxicity profiles compared to non-fluorinated analogs. This compound may serve as a lead structure for developing new herbicides or fungicides.
Case Study: Herbicidal Activity
A study evaluating the herbicidal properties of related thiophene derivatives found promising results against common agricultural weeds. The structure of this compound could be optimized further to enhance its efficacy in agricultural applications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and thienyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Key structural analogs differ in substituent placement, heterocyclic systems, and oxidation states. Below is a comparative analysis:
Structural and Electronic Differences
- Fluorine Position : The target compound’s 2-fluoro substitution on the benzamide (vs. 3-fluoro in or 4-fluoro in ) may alter steric and electronic interactions with target receptors. Fluorine’s electron-withdrawing effects can modulate aromatic ring reactivity and dipole moments .
- Heterocyclic Systems: The tetrahydrothiophen-1,1-dioxide group in the target compound is fully saturated and oxidized, contrasting with the non-oxidized dihydrothienylidene in or the benzothiazole in . Oxidation increases polarity and hydrogen-bonding capacity, which could enhance solubility .
- Substituent Bulk : The 3-methylthiophen-2-ylmethyl group introduces steric bulk and a sulfur-rich environment compared to the simpler 4-methylphenyl in . This may impact binding selectivity in biological systems .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 365.4 g/mol. It contains a tetrahydrothiophene ring, a fluorinated benzamide moiety, and a methylthiophen group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FNO3S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 879950-32-0 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. It interacts with microtubules, disrupting their dynamics and leading to apoptosis in cancer cells .
- Potassium Channel Modulation : Preliminary studies suggest that this compound may act as a modulator of potassium channels, which are vital for maintaining cellular excitability and signaling .
- GIRK Channel Activation : Compounds with similar structural motifs have been identified as activators of G protein-coupled inwardly rectifying potassium (GIRK) channels, indicating potential cardioprotective effects .
The biological mechanisms underlying the activity of this compound involve:
- Microtubule Interaction : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thereby disrupting mitotic spindle formation .
- Ion Channel Modulation : By interacting with specific ion channels, the compound may influence cellular signaling pathways related to cardiac and neural functions.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Tubulin Inhibitors : A series of compounds similar to this compound were evaluated for their ability to inhibit tubulin polymerization in vitro. Results demonstrated significant inhibition rates correlating with structural modifications .
- GIRK Channel Studies : Research on derivatives indicated that specific substitutions could enhance GIRK channel activation potency, suggesting avenues for developing cardioprotective agents based on this scaffold .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide?
Answer:
The synthesis involves multi-step amide coupling and heterocyclic ring formation. Key steps include:
- Amide bond formation : Use nucleophilic substitution between activated carboxylic acid derivatives (e.g., benzoyl chloride) and amines, employing catalysts like triethylamine and DMAP to enhance reactivity .
- Tetrahydrothiophene-1,1-dioxide incorporation : Cyclization of thiol intermediates using oxidizing agents (e.g., iodine in DMF) to form the sulfone moiety .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and HRMS .
Advanced: How can computational chemistry predict the bioactivity of this compound against therapeutic targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with proteins (e.g., kinases or GPCRs) based on thiophene and benzamide pharmacophores .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry, with DEPT-135 for distinguishing CH/CH groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Answer:
- Systematic substitution : Synthesize analogs with modifications to the thiophene, benzamide, or sulfone groups to isolate key pharmacophores .
- Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to validate activity across models .
- Meta-analysis : Compare data with structurally related compounds (e.g., thiadiazole derivatives) to identify conserved bioactivity trends .
Basic: What solubility challenges arise in formulating this compound for in vitro studies?
Answer:
- Solvent selection : Use DMSO for stock solutions (≤10% v/v in assays) to avoid precipitation. Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility .
- Surfactant-assisted dispersion : Polysorbate-80 or Cremophor EL enhance bioavailability in cell-based assays .
- pH adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
Advanced: Design a high-throughput screening protocol for kinase inhibition potential.
Answer:
- Assay type : Use fluorescence-based ATP competition assays (e.g., Adapta Kinase Assay) with recombinant kinases .
- Concentration gradients : Test 0.1–100 µM concentrations in triplicate, including staurosporine as a positive control.
- Automation : Liquid handlers for rapid plate setup, coupled with data analysis via GraphPad Prism for IC determination .
Basic: What stability parameters must be monitored during storage?
Answer:
- Temperature : Store at –20°C under inert atmosphere to prevent hydrolysis/oxidation .
- Light sensitivity : Use amber vials to protect against photodegradation.
- Stability-indicating assays : Periodic HPLC analysis (C18 columns, acetonitrile/water gradient) to detect degradation products .
Advanced: Optimize metabolic stability using in silico tools.
Answer:
- CYP450 metabolism prediction : Use Schrödinger’s Metabolizer to identify vulnerable sites (e.g., thiophene rings) for deuteration or fluorination .
- Metabolite identification : Simulate phase I/II metabolism with StarDrop’s DEREK Nexus to guide structural modifications .
- QSAR modeling : Train models on microsomal stability data from analogs to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
